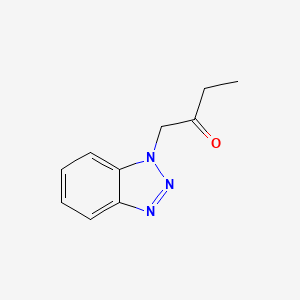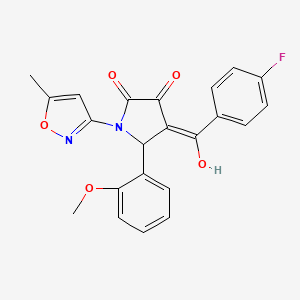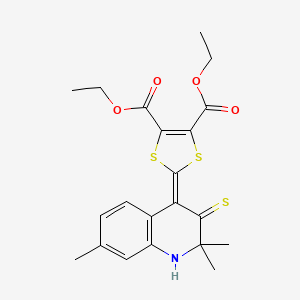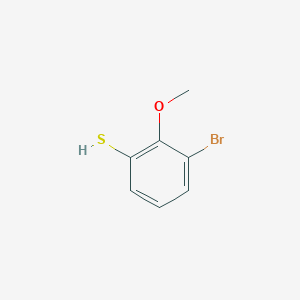
3-Bromo-2-methoxybenzenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-methoxybenzenethiol is a chemical compound with the molecular formula C7H7BrOS . It has a molecular weight of 219.1 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromo group, a methoxy group, and a thiol group . The exact spatial arrangement of these groups would depend on the specific synthesis method used.Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Synthesis of Resorcinols : 3-Bromo-2-methoxybenzenethiol is used in the synthesis of resorcinols. For example, Konishi et al. (1999) demonstrated the synthesis of 2-[(Arylthio)Methyl]- and 2-[(Alkylthio)Methyl]Resorcinols using related bromobenzenes (Konishi et al., 1999).
Marine Algae Derivatives : Xu et al. (2003) isolated compounds from marine algae, including bromophenols related to this compound, demonstrating its relevance in marine biology and potential antibacterial properties (Xu et al., 2003).
Organohalogens in the Environment : Führer and Ballschmiter (1998) studied the presence of halogenated methoxybenzenes, related to this compound, in the marine troposphere, highlighting its environmental significance (Führer & Ballschmiter, 1998).
Photovoltaic and Electronic Applications
- Polymer Solar Cells : Jin et al. (2016) explored the use of derivatives of this compound in polymer solar cells, indicating its potential in renewable energy technology (Jin et al., 2016).
Pharmacological and Biological Studies
- Antioxidant Activity in Algae : Li et al. (2011) identified bromophenols, structurally related to this compound, in marine algae, with strong antioxidant activities, suggesting potential health benefits (Li et al., 2011).
Other Chemical Transformations
Functionalized Alkoxyamines : Miura et al. (1999) synthesized functionalized alkoxyamines using bromophenyl derivatives like this compound, showing its utility in advanced organic synthesis (Miura et al., 1999).
Hyperbranched Polyethers Synthesis : Uhrich et al. (1992) utilized bromobenzenes similar to this compound in the synthesis of hyperbranched polyethers, a crucial material in polymer science (Uhrich et al., 1992).
Mécanisme D'action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, particularly those involved in the metabolism of aromatic compounds .
Mode of Action
The mode of action of 3-Bromo-2-methoxybenzenethiol is likely to involve electrophilic aromatic substitution . In this process, the bromine atom in the compound may act as an electrophile, interacting with electron-rich aromatic systems in its targets. This interaction can lead to changes in the target’s structure and function .
Biochemical Pathways
It’s plausible that it could influence pathways involving the metabolism of aromatic compounds . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Pharmacokinetics
Its molecular structure suggests that it may be lipophilic, which could influence its absorption and distribution in the body .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the nature of its interactions with these targets. Given its potential mode of action, it could cause structural changes in its targets, potentially altering their function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, certain conditions might enhance or inhibit its interactions with its targets .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 3-Bromo-2-methoxybenzenethiol are not well-studied. Based on its structural similarity to other benzenethiols, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and could involve covalent bonding, hydrogen bonding, or hydrophobic interactions .
Cellular Effects
It is plausible that it could influence cell function by interacting with cellular proteins or enzymes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been reported in the literature .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models .
Metabolic Pathways
It could potentially interact with various enzymes or cofactors, influencing metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
3-bromo-2-methoxybenzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrOS/c1-9-7-5(8)3-2-4-6(7)10/h2-4,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAMDVGYOBNCDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Br)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
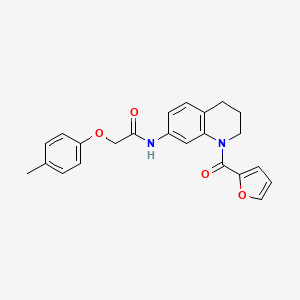
![3,6-dichloro-N-[3-(morpholine-4-carbonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2983482.png)
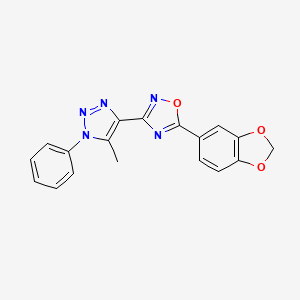
![2-(4-Fluorophenyl)sulfanyl-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]acetamide](/img/structure/B2983485.png)

![methyl 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B2983489.png)
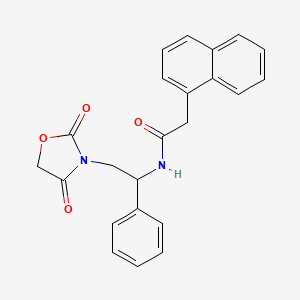
![Methyl 4-[(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)carbamoyl]benzoate](/img/structure/B2983492.png)

